CD38 inhibitor 1

Vue d'ensemble

Description

TC ADPRC 78c est un inhibiteur puissant et spécifique de l'enzyme CD38, qui est impliquée dans le métabolisme du nicotinamide adénine dinucléotide (NAD+). Ce composé a montré un potentiel significatif dans l'inversion des dysfonctionnements métaboliques liés à l'âge en augmentant les niveaux de NAD+ dans les tissus . Il a été étudié de manière approfondie pour ses applications thérapeutiques dans diverses maladies, notamment les maladies cardiovasculaires et les troubles métaboliques .

Méthodes De Préparation

La synthèse de TC ADPRC 78c implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels pour améliorer son activité inhibitrice. La voie synthétique comprend généralement :

Étape 1 : Formation de la structure de base par une série de réactions de condensation.

Étape 2 : Introduction de groupes fonctionnels spécifiques pour améliorer l'affinité de liaison à CD38.

Étape 3 : Purification et cristallisation pour obtenir le produit final avec une grande pureté.

Les méthodes de production industrielle impliquent l'augmentation de ces voies synthétiques dans des conditions contrôlées afin de garantir la cohérence et la qualité. La chromatographie liquide haute performance (HPLC) est souvent utilisée pour surveiller la pureté et le rendement du composé .

Analyse Des Réactions Chimiques

TC ADPRC 78c subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former différents états d'oxydation.

Réduction : Il peut également être réduit à l'aide d'agents réducteurs courants comme le borohydrure de sodium.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres afin de modifier son activité.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers catalyseurs pour faciliter les réactions de substitution. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications De Recherche Scientifique

Therapeutic Applications

1. Cancer Treatment

CD38 inhibitors are primarily investigated for their efficacy in treating hematological malignancies such as multiple myeloma. The presence of CD38 on myeloma cells makes it an attractive target for therapy. Notable CD38-targeting antibodies include daratumumab and isatuximab, which have shown significant clinical efficacy .

- Mechanism of Action : CD38 inhibitors block the enzymatic activity of CD38, thereby disrupting its role in tumor cell proliferation and survival. By inhibiting CD38, these agents can enhance the effectiveness of other cancer treatments and improve patient outcomes .

2. Enhancing CAR-T Cell Therapy

Recent studies indicate that inhibiting CD38 can mitigate CAR-T cell exhaustion, thereby improving the persistence and cytotoxicity of these engineered T cells against tumors. This suggests that CD38 inhibition may enhance the efficacy of CAR-T cell therapies in treating various cancers .

- Case Study : A study highlighted the correlation between CD38 expression and CAR-T cell exhaustion. By inhibiting CD38, researchers observed improved antitumor responses in preclinical models .

3. Autoimmune Diseases

CD38 inhibitors also show promise in treating autoimmune disorders. Research indicates that these inhibitors can modulate immune responses, potentially benefiting conditions like rheumatoid arthritis and lupus nephritis .

- Clinical Insights : NTX-748, a small molecule inhibitor, demonstrated efficacy in animal models of autoimmune diseases by increasing NAD+ levels while reducing inflammatory markers .

Comparative Efficacy of CD38 Inhibitors

The following table summarizes key findings from various studies regarding the efficacy of different CD38 inhibitors:

| Inhibitor | Target Disease | Mechanism | Efficacy Observed |

|---|---|---|---|

| Daratumumab | Multiple Myeloma | Antibody-dependent cellular cytotoxicity | High response rates in clinical trials |

| Isatuximab | Multiple Myeloma | Direct apoptotic activity | Significant improvement in progression-free survival |

| NTX-748 | Rheumatoid Arthritis | NADase activity inhibition | Reduced inflammation in preclinical models |

| 78c | Age-related Metabolic Dysfunction | Reversible uncompetitive inhibition | Activation of pro-longevity factors |

Mécanisme D'action

The mechanism of action of TC ADPRC 78c involves the inhibition of CD38, an enzyme that catalyzes the breakdown of NAD+ into nicotinamide and adenosine diphosphate ribose. By inhibiting CD38, TC ADPRC 78c increases NAD+ levels in tissues, which in turn enhances cellular energy metabolism and reduces age-related metabolic decline. The compound specifically binds to the active site of CD38, preventing its enzymatic activity .

Comparaison Avec Des Composés Similaires

TC ADPRC 78c est unique par rapport aux autres inhibiteurs de CD38 en raison de sa haute spécificité et de sa puissance. Les composés similaires comprennent :

Dérivés de thiazoloquin(az)olin(on)e : Ces composés inhibent également CD38 mais peuvent avoir des affinités de liaison et des spécificités différentes.

Analogues de la nicotinamide : Ces composés augmentent les niveaux de NAD+ par le biais de mécanismes différents mais peuvent ne pas cibler spécifiquement CD38.

L'unicité de TC ADPRC 78c réside dans sa capacité à inhiber sélectivement CD38 avec une grande puissance, ce qui en fait un outil précieux à la fois en recherche et en applications thérapeutiques .

Activité Biologique

CD38 inhibitor 1 is a novel compound designed to inhibit the activity of CD38, an enzyme that plays a critical role in the metabolism of nicotinamide adenine dinucleotide (NAD+). This compound has garnered attention for its potential therapeutic applications, particularly in conditions associated with mitochondrial dysfunction and metabolic disorders. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

CD38 is a NADase that degrades NAD+ into nicotinamide and ADP-ribose, thereby regulating cellular NAD+ levels. Elevated CD38 expression is linked to various pathological conditions, including metabolic dysfunction and aging. This compound exhibits high potency against CD38, with an IC50 value of 11 nM, indicating its effectiveness in inhibiting this enzyme while showing minimal activity against other targets .

Pharmacodynamics and Efficacy

In preclinical studies, this compound demonstrated significant effects on mitochondrial function and metabolic processes. Notably, in a Pus1 knockout mouse model of mitochondrial myopathy, treatment with this compound led to:

- Increased NAD+ Levels : Enhanced NAD+ levels in muscle tissue were observed, which are crucial for energy metabolism.

- Improved Endurance : A dose-dependent rescue of running endurance was noted, suggesting enhanced muscle function.

- Gene Expression Modulation : RNA sequencing revealed that the compound positively influenced genes associated with mitochondrial biogenesis and muscle contraction .

Comparative Data on CD38 Inhibitors

| Compound | IC50 (nM) | Mechanism of Action | Key Findings |

|---|---|---|---|

| This compound | 11 | NADase inhibition | Increases NAD+ levels, improves endurance |

| 78c | Low nM | Reversible uncompetitive inhibition | Activates pro-longevity factors |

Mitochondrial Myopathy Model

In a specific study utilizing a Pus1 knockout mouse model, treatment with this compound resulted in:

- Rescue of Endurance : Mice treated with the compound showed significant improvements in physical endurance compared to untreated controls.

- Metabolic Changes : The treatment led to decreased lactate production, indicating improved metabolic efficiency .

Immune Modulation Studies

Research involving the combination of anti-CD38 therapies has shown that modulation of CD38 can influence immune responses. For instance, studies combining anti-CD38 antibodies with PD-1 inhibitors demonstrated manageable safety profiles and reductions in CD38+ immune cells within the tumor microenvironment (TME), although significant antitumor activity was not consistently observed .

Research Findings

Recent investigations have highlighted several important aspects of this compound's biological activity:

- NAD+ Homeostasis : By inhibiting CD38, the compound helps maintain higher levels of NAD+, which is vital for various cellular processes including energy metabolism and DNA repair.

- Inflammation Control : Studies suggest that compounds targeting CD38 may also play a role in modulating inflammation via their effects on NAD+ metabolism .

- Potential Applications : Given its mechanism and effects on cellular metabolism, this compound shows promise for treating age-related metabolic disorders and conditions characterized by mitochondrial dysfunction.

Propriétés

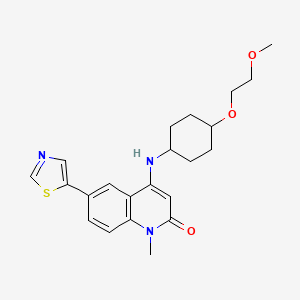

IUPAC Name |

4-[[4-(2-methoxyethoxy)cyclohexyl]amino]-1-methyl-6-(1,3-thiazol-5-yl)quinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c1-25-20-8-3-15(21-13-23-14-29-21)11-18(20)19(12-22(25)26)24-16-4-6-17(7-5-16)28-10-9-27-2/h3,8,11-14,16-17,24H,4-7,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJQALSOBHVEJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C3=CN=CS3)C(=CC1=O)NC4CCC(CC4)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601336660 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1700637-55-3 | |

| Record name | CD38-IN-78c | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601336660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.